Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate
Description
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate is a spirocyclic compound characterized by a 7-oxaspiro[3.5]nonane core. This structure features a carbamate group (tert-butyloxycarbonyl, Boc) and a hydroxymethyl substituent, which confer unique physicochemical and biological properties. The Boc group serves as a protective moiety for amines, enabling selective deprotection during synthetic workflows . The hydroxymethyl group enhances polarity, improving solubility compared to non-hydroxylated analogs. This compound is relevant in drug discovery, particularly in targeting conformational constraints in receptors or enzymes .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-14(10-16)8-13(9-14)4-6-18-7-5-13/h16H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKCKJWTOWYGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate typically involves the formation of the spirocyclic core followed by the introduction of the hydroxymethyl and carbamate groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the hydroxymethyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, amines, ethers, and esters.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuroprotective Properties
Research has demonstrated that derivatives of this compound exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies have indicated that compounds similar to tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. This action is attributed to the compound's ability to modulate inflammatory responses and oxidative stress in neuronal cells .
1.2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers. These findings suggest its potential as a lead compound for developing new anticancer agents .
Synthetic Chemistry Applications
2.1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through C–N bond formation. Its spirocyclic structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules with specific biological activities .
2.2. Photocatalysis
Recent advancements have highlighted the role of this compound in photocatalytic reactions, particularly in the direct C–H amidation of indoles under mild conditions. This application showcases its utility in developing sustainable chemical processes that minimize environmental impact while producing biologically relevant compounds .
Material Science Applications
3.1. Polymer Chemistry
In material science, this compound has been explored as a precursor for synthesizing novel polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and functionality, making it suitable for applications in coatings and composites .
Data Tables
Case Studies
Case Study 1: Neuroprotective Effects
A study published in Molecules evaluated the neuroprotective effects of compounds similar to this compound against amyloid beta-induced toxicity in astrocytes. Results indicated a significant reduction in TNF-alpha levels and oxidative stress markers, suggesting potential therapeutic applications for Alzheimer's disease prevention and treatment.
Case Study 2: Sustainable Synthesis
In another study focusing on synthetic methodologies, researchers utilized this compound as a photocatalyst for C–H amidation reactions, demonstrating its effectiveness under mild conditions with high regioselectivity and yield, thus contributing to greener chemistry practices.
Mechanism of Action
The mechanism by which Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The hydroxymethyl and carbamate groups can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural analogs differ in heteroatom placement, substituents, and ring systems. Key examples include:
Key Observations :
- Hydroxymethyl Impact: The hydroxymethyl group in the target compound increases hydrophilicity (TPSA ~70 Ų) compared to non-hydroxylated analogs (e.g., CAS 147611-03-8, TPSA ~45 Ų) .
- Ring Size Variations: Compounds like PBXAA712 (spiro[4.4]nonane) exhibit larger ring systems, increasing conformational flexibility but reducing steric hindrance compared to spiro[3.5] systems .
Physicochemical Properties
Analysis : The target compound’s hydroxymethyl group improves aqueous solubility over CAS 147611-03-8, while its spiro-oxygen enhances polarity relative to mixed oxa/aza systems .
Biological Activity
Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- CAS Number : 2306269-01-0
The presence of the tert-butyl group and the spirocyclic structure contributes to its distinct chemical properties, influencing its biological interactions.
Interaction with Biological Targets
This compound may interact with various biological targets, including enzymes and receptors. The hydroxymethyl group allows for potential hydrogen bonding, enhancing binding affinity to target sites. The spirocyclic structure provides rigidity, which can stabilize interactions with biomolecules.
Potential Therapeutic Applications
Research indicates that compounds with similar spirocyclic structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Spirocyclic compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Certain spirocyclic compounds have been studied for their neuroprotective properties in models of neurodegenerative diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of related spirocyclic compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
In vitro studies on similar compounds have shown promising results against various cancer cell lines. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 3.2 |
| A549 | 4.8 |
Q & A
Q. What synthetic methodologies are recommended for preparing Tert-butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate?
The synthesis typically involves a multi-step strategy:
- Spirocyclic Core Formation : Utilize cyclization reactions, such as acid-catalyzed or base-mediated ring closure, to construct the 7-oxaspiro[3.5]nonane scaffold. Evidence from analogous spirocyclic carbamates suggests the use of tert-butyl carbamate as a protecting group for amines during synthesis .
- Hydroxymethyl Functionalization : Introduce the hydroxymethyl group via reductive amination or nucleophilic substitution, ensuring anhydrous conditions to prevent side reactions .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection, with deprotection using trifluoroacetic acid (TFA) in dichloromethane .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure, with key signals for the tert-butyl group (~1.4 ppm) and carbamate carbonyl (~155 ppm) .
- X-ray Crystallography : Use programs like SHELXL or WinGX for structure refinement. For example, SHELXL’s robust refinement algorithms resolve bond-length and angle discrepancies in spiro systems .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?
- Refinement Strategies : In SHELXL, apply restraints for flexible moieties (e.g., the hydroxymethyl group) and validate using residual density maps. Compare multiple refinement models to identify systematic errors .
- Validation Tools : Use checkCIF (IUCr) to analyze geometric outliers. For example, spirocyclic systems may exhibit unusual torsional angles requiring manual adjustment .
- Data Reconciliation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .
Q. What experimental approaches are effective for studying the reactivity of the hydroxymethyl group in this compound?
- Functionalization Studies : Perform selective oxidation (e.g., TEMPO/NaOCl) to convert the hydroxymethyl group to a carbonyl, monitored by IR spectroscopy (~1700 cm) .
- Stability Analysis : Assess pH-dependent hydrolysis (e.g., in HCl/NaOH solutions) via HPLC. Spirocyclic ethers are prone to acid-catalyzed ring opening, requiring inert storage conditions .
- Derivatization : React with acyl chlorides to form esters, enabling comparative reactivity studies using H NMR .
Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?
- Crystal Growth Optimization : Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion. Spiro compounds often require slow evaporation due to conformational rigidity .
- Cryoprotection : For low-temperature data collection, use glycerol or paraffin oil to prevent ice formation .
- Data Collection : Employ high-flux synchrotron sources to overcome weak diffraction from flexible substituents .
Methodological Considerations
Q. What computational tools are suitable for modeling the spirocyclic framework’s conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
